molecular formula C8H10N2OS B13959662 3-Amino-4-(methylthio)benzamide CAS No. 857486-17-0

3-Amino-4-(methylthio)benzamide

Cat. No.: B13959662
CAS No.: 857486-17-0
M. Wt: 182.25 g/mol
InChI Key: HVBBTGDKZFDWPJ-UHFFFAOYSA-N
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Description

3-Amino-4-(methylthio)benzamide is an organic compound with the molecular formula C8H10N2OS It is a derivative of benzamide, featuring an amino group at the 3-position and a methylthio group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methylthio)benzamide can be achieved through several routes. One common method involves the acylation of 3-amino-4-(methylthio)aniline with benzoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, including temperature, pressure, and reactant concentrations. This approach allows for precise control over the reaction parameters, leading to higher yields and reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in related compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with different functional groups replacing the amino group.

Scientific Research Applications

3-Amino-4-(methylthio)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methylthio group.

    4-Amino-3-(methylthio)benzamide: The positions of the amino and methylthio groups are reversed.

    3-Amino-4-methylbenzamide: Lacks the sulfur atom, having a methyl group instead.

Uniqueness

3-Amino-4-(methylthio)benzamide is unique due to the presence of both an amino group and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

857486-17-0

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

3-amino-4-methylsulfanylbenzamide

InChI

InChI=1S/C8H10N2OS/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

HVBBTGDKZFDWPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)N)N

Origin of Product

United States

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